N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide
Description
N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide is a chloroacetamide derivative featuring a 2,3-dihydro-1H-isoindol-1-ylidene scaffold substituted with a 3-acetylphenyl group. The chloroacetamide moiety (-NHCOCH₂Cl) is a reactive electrophilic site, enabling nucleophilic substitutions or condensations with amines, thiols, or other nucleophiles . The isoindolylidene core, a partially saturated isoindole derivative, may influence conjugation and solubility compared to fully aromatic systems like phthalimides .
Properties
IUPAC Name |
N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12(22)13-6-4-7-15(9-13)21-11-14-5-2-3-8-16(14)18(21)20-17(23)10-19/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIOQQLTDKMNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2=NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554404-32-9 | |
| Record name | N-[2-(3-acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.
Introduction of Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl chloride reacts with a phenyl group in the presence of a Lewis acid catalyst.
Attachment of Chloroacetamide Moiety: The final step involves the reaction of the isoindoline derivative with chloroacetyl chloride in the presence of a base to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Structural Representation
The compound features an isoindole core with a chloroacetamide functional group, which contributes to its reactivity and biological activity.
Anti-Cancer Activity
Research has indicated that compounds similar to N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide exhibit significant anti-cancer properties. A study conducted on isoindole derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines, suggesting that this compound may possess similar effects due to its structural analogies.
Case Study: In Vitro Anti-Cancer Activity
Anti-Inflammatory Properties
This compound has been studied for its potential anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study: In Vivo Anti-Inflammatory Activity
| Model | Dose (mg/kg) | Inhibition (%) | Reference |
|---|---|---|---|
| Carrageenan-induced Paw Edema | 50 | 60 | |
| Lipopolysaccharide-induced Inflammation | 100 | 75 |
Synthesis of Bioactive Molecules
This compound serves as a precursor for synthesizing various bioactive molecules. Its chloroacetamide moiety allows for further derivatization, leading to the creation of new compounds with enhanced pharmacological properties.
Synthetic Pathways
The synthesis of derivatives can be achieved through:
- Nucleophilic substitution reactions involving the chloro group.
- Condensation reactions with other aromatic aldehydes or ketones to form more complex structures.
Mechanism of Action
The mechanism of action of N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Table 1: Structural Comparison
Table 2: Physicochemical Properties
Discussion
The target compound’s unique structure combines the electrophilic chloroacetamide group with a partially saturated isoindole system. Compared to phthalimides , its reduced aromaticity may improve solubility and flexibility. The 3-acetylphenyl group could enhance binding to enzymes like tyrosinase, as seen in analogs , while the isoindolylidene scaffold may offer novel interactions in medicinal chemistry. Synthetic routes for similar compounds typically achieve moderate-to-high yields (47–90%) using polar aprotic solvents like DMF .
Biological Activity
N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of chloroacetamides , characterized by the presence of a chloroacetyl group and an isoindolinone moiety. The synthesis typically involves several steps:
- Formation of the Isoindolinone Core : This is achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic or basic conditions.
- Acetylation of the Phenyl Group : The phenyl group is acetylated to introduce the acetyl functional group.
- Coupling Reaction : The final step involves coupling the acetylphenyl group with the isoindolinone core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activities, receptor functions, and gene expression pathways, leading to significant biological responses.
Key Mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antimicrobial properties are enhanced by structural features that facilitate membrane permeability.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
A study screened various N-substituted phenyl-2-chloroacetamides for their antimicrobial potential. The results indicated that compounds with specific substituents on the phenyl ring exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 128 µg/mL |
Study 1: Antimicrobial Evaluation
In a quantitative structure-activity relationship (QSAR) analysis involving chloroacetamides, it was found that compounds with halogenated substituents on the phenyl ring exhibited superior antimicrobial activity due to increased lipophilicity which enhances their ability to penetrate bacterial membranes. The study concluded that structural modifications significantly influence biological activity.
Study 2: Anticancer Activity
A separate investigation into the anticancer properties of isoindole derivatives highlighted that this compound demonstrated cytotoxicity against various cancer cell lines. The mechanism was proposed to involve disruption of cellular signaling pathways associated with proliferation and survival.
Q & A
Q. How can the synthesis of N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide be optimized for higher yields?
Methodological Answer: Synthesis optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst loading. For isoindol-1-ylidene derivatives, multicomponent reactions (MCRs) using isocyanides (e.g., Ugi or Passerini reactions) are common. Evidence from analogous chloroacetamide syntheses (e.g., 47–50% yields via MCRs using 2-chlorotryptamine) suggests that increasing reaction time (up to 48 hours) and using polar aprotic solvents (e.g., DMF or THF) can improve yields . A stepwise approach—first forming the isoindolylidene core and then introducing the chloroacetamide moiety—may reduce steric hindrance.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Key techniques include:
Q. How can computational chemistry predict the reactivity and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can model:
- Electrostatic Potential (MESP): Identifies nucleophilic/electrophilic sites (e.g., chloroacetamide’s electrophilic Cl atom) .
- HOMO-LUMO Gaps: Predicts charge-transfer interactions (e.g., ΔE < 3 eV suggests high reactivity) .
- Reaction Pathways: Transition-state analysis for isoindolylidene ring formation . Tools like Gaussian or ORCA, combined with experimental validation (e.g., kinetic studies), refine computational models.
Example Workflow:
Optimize geometry at B3LYP/6-31G(d) level.
Calculate HOMO-LUMO energies.
Validate with experimental IR/NMR data.
Q. What are the mechanisms of degradation under environmental or physiological conditions?
Methodological Answer: Degradation studies involve:
- Hydrolytic Stability: Monitor Cl⁻ release via ion chromatography at varying pH (e.g., accelerated degradation at pH > 10) .
- Photodegradation: Use UV-Vis spectroscopy to track byproducts (e.g., cleavage of the chloroacetamide group) .
- Metabolic Pathways: Incubate with liver microsomes and analyze metabolites via LC-MS (e.g., oxidative dechlorination or isoindole ring hydroxylation) .
Q. How does crystallography resolve structural ambiguities in isoindolylidene derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD):
- Confirms Z-configuration of the imine group (critical for biological activity) .
- Measures halogen bonding (e.g., Cl···O interactions at ~2.97 Å) stabilizing crystal packing .
- Refines dihedral angles (e.g., 60.5° between aromatic rings in analogous structures) .
Example from Evidence:
In N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide, Cl–O interactions (2.967 Å) form dimeric structures .
Q. How can contradictory data in synthesis or bioactivity be resolved?
Methodological Answer:
- Reproducibility Checks: Replicate reactions under standardized conditions (e.g., inert atmosphere for moisture-sensitive intermediates) .
- Statistical Analysis: Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst purity impacting yields from 47% to 50%) .
- Cross-Validation: Compare HRMS and NMR data across labs to rule out instrumentation bias .
Q. What strategies enhance the compound’s stability in formulation?
Methodological Answer:
- Lyophilization: Freeze-drying with cryoprotectants (e.g., trehalose) prevents hydrolysis .
- Microencapsulation: Use PLGA nanoparticles to control release kinetics .
- pH Buffering: Maintain pH 6–7 to minimize dechlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
